3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
3,4,5-Trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring linked via an amide bond to a phenyl group bearing a 6-methyl-1,3-benzothiazole moiety. The compound’s structure combines electron-rich methoxy groups with a benzothiazole scaffold, a combination often associated with biological activity, including antimicrobial and anticancer properties . Its molecular formula is C25H23N2O4S, with a molecular weight of 453.53 g/mol. The benzothiazole ring system enhances aromatic stacking interactions, while the trimethoxy groups may influence solubility and binding affinity to biological targets .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-14-5-10-18-21(11-14)31-24(26-18)15-6-8-17(9-7-15)25-23(27)16-12-19(28-2)22(30-4)20(13-16)29-3/h5-13H,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEYVUNZOLDSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Trimethoxybenzoyl Chloride: The benzothiazole derivative is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of automated reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial and fungal strains. For instance, a study evaluated the antimicrobial properties of benzothiazole derivatives, including 3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide. The results indicated that this compound exhibited significant activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed using the broth microdilution method against several strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Klebsiella pneumoniae | 32 |
| Pseudomonas aeruginosa | 64 |
Additionally, the compound also showed antifungal activity against various Candida species, with promising results indicating MICs as low as 16 µg/mL for certain strains .
Anticancer Properties
The potential anticancer effects of this compound have been explored through its interaction with cancer cell lines. Research indicates that derivatives of benzothiazole can inhibit tumor growth in various models. For example, compounds similar to this benzamide have demonstrated selective cytotoxicity against breast and colon cancer cell lines .
Environmental Science Applications
Benzothiazole derivatives are also being investigated for their environmental impact and degradation pathways. Studies have shown that these compounds can be effectively removed from wastewater through biological treatment processes. The transformation products resulting from the degradation of benzothiazoles in treatment systems have been identified using advanced techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry . This suggests that compounds like this compound could play a role in environmental remediation strategies.
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study was conducted on the antimicrobial properties of various benzothiazole derivatives including this compound. The study employed multiple bacterial strains to determine efficacy and established a clear correlation between structural modifications and increased antimicrobial activity .
- Cytotoxicity Assessment : Investigations into the cytotoxic effects of benzothiazole derivatives revealed that certain structural features significantly enhance their ability to inhibit cancer cell proliferation. The compound was tested against human-derived cancer cell lines with results indicating potent growth inhibition .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key enzymes and proteins. For instance, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties. The trimethoxyphenyl group and benzothiazole moiety interact with molecular targets such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), disrupting their normal functions and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related benzamide derivatives and their distinguishing features:
Structural and Functional Insights
Core Scaffold Variations: The benzothiazole moiety in the target compound distinguishes it from thiazole derivatives (e.g., the compound in ), which lack benzannulation. Replacement of the benzamide with a propanamide (as in ) reduces aromaticity, likely diminishing DNA intercalation capacity but improving metabolic stability.
Substituent Effects: Electron-Rich vs. In contrast, electron-withdrawing groups like -F or -Br () may improve binding to electrophilic regions of targets. Halogenated Derivatives: Bromo and fluoro analogs () introduce halogen bonding capabilities, which can strengthen target binding but may also increase toxicity risks.
Physicochemical Properties: The trimethoxy groups in the target compound likely improve solubility compared to non-polar methyl or halogen substituents. However, the bromo derivative () has a higher molecular weight (431.33 g/mol), which may affect bioavailability. The fluoro-substituted compound () has a predicted density of 1.337 g/cm³, suggesting compact molecular packing compared to bulkier methoxy groups.
The trimethoxy groups may enhance membrane penetration, similar to observations in other methoxy-substituted antimicrobial agents . Thiadiazole derivatives (e.g., ) show fungicidal and insecticidal activities, suggesting that the benzothiazole core in the target compound could share analogous mechanisms.
Biological Activity
3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C18H18N2O4S
- Molecular Weight : 358.41 g/mol
- CAS Number : 72072963
The compound exhibits various biological activities primarily attributed to its structural components, which include a benzamide moiety and a benzothiazole ring. The benzothiazole group is known for its role in modulating biological pathways related to cancer cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound demonstrates significant cytotoxic effects against several cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 15.63 µM, comparable to the reference drug Tamoxifen (IC50 = 10.38 µM) .
- U-937 (Monocytic Leukemia) : It exhibited potent activity with IC50 values indicating effective inhibition of cell growth .
Apoptosis Induction
Flow cytometry assays revealed that this compound induces apoptosis in cancer cells through the activation of the p53 pathway and caspase-3 cleavage. This mechanism suggests that it may act as a potential therapeutic agent by promoting programmed cell death in malignant cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains with notable results:
| Microorganism | IC50 (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 31.25 | Less effective than Kanamycin |
| Escherichia coli | 62.50 | Comparable to standard antibiotics |
| Cryptococcus neoformans | 15.67 | Superior to amphotericin B |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Study 1: Cytotoxicity in Breast Cancer Cells
A study evaluated the cytotoxic effects of various derivatives of benzothiazole compounds including our target compound on MCF-7 cells. The results highlighted that modifications in substituents significantly influenced cytotoxicity and apoptosis induction rates .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives similar to our compound. It was found that compounds with electron-donating groups exhibited enhanced activity against Gram-positive bacteria compared to their counterparts lacking such groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
